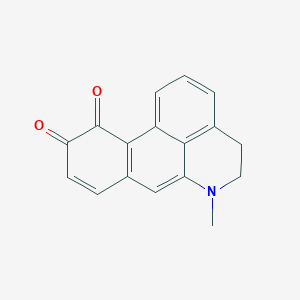

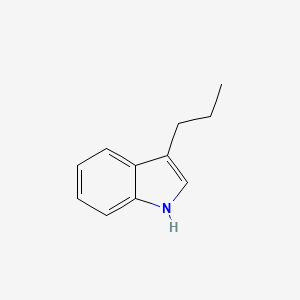

3-丙基-1H-吲哚

描述

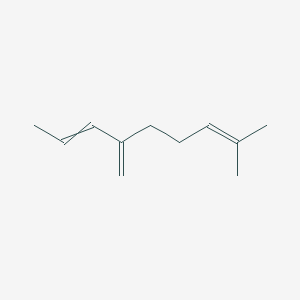

“3-propyl-1H-indole” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are known to be very efficient antioxidants, protecting both lipids and proteins from peroxidation .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Molecular Structure Analysis

The conformational space of indole derivatives was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . A topological study based on Bader’s theory (AIM: atoms in molecules) and natural bond orbital (NBO) framework performed with the aim to analyze the stability and reactivity of the conformers allowed the understanding of electronic aspects relevant in the study of the antioxidant properties of indole derivatives .

Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Physical And Chemical Properties Analysis

The conformational space of indole derivatives was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . Intramolecular hydrogen bonds were found and were characterized as blue-shifting hydrogen bonding interactions .

科学研究应用

干细胞研究

3-丙基-1H-吲哚衍生物已在干细胞研究领域被探索。在一项研究中,发现 PKC 抑制剂,特别是 3-丙基-1H-吲哚的衍生物,可以通过表观遗传修饰来调节胚胎干细胞(ESC)的自我更新。这项研究突出了这些化合物在再生医学和干细胞治疗中的潜力 (Sun 等,2022)。

抗菌活性

由 1-丙基-1H-吲哚-2-羧酸合成的吲哚-2-羧酸衍生物已显示出显着的抗菌活性和中等的抗真菌活性。这表明在开发新型抗菌剂方面具有潜在应用 (Raju 等,2015)。

有机化学与催化

吲哚的合成和功能化,包括 3-丙基-1H-吲哚衍生物,一直是有机化学研究的一个重要领域。这些化合物对于创建具有生物活性的天然和合成分子至关重要 (Cacchi & Fabrizi,2005)。此外,研究还探讨了吲哚衍生物在有机催化中的应用,例如无溶剂制备双(1H-吲哚-3-基)甲烷 (Khalafi‐Nezhad 等,2008)。

作用机制

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain . These substituents determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .

安全和危害

Indole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

未来方向

属性

IUPAC Name |

3-propyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-8,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAOKTUPHMFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。